Cas no 105219-75-8 (Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate)
105219-75-8 structure
Product Name:Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate
Numéro CAS:105219-75-8
Le MF:C11H12N2O3S
Mégawatts:252.289581298828
CID:231374
PubChem ID:2393687
Update Time:2025-11-01
Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
- (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetic acid methyl ester
- methyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
- Thieno[2,3-d]pyrimidine-2-aceticacid, 1,4-dihydro-5,6-dimethyl-4-oxo-, methyl ester
- AC1Q441E
- ACMC-20dp7i
- CTK4A3663
- MolPort-002-464-868
- SBB078074
- Methyl2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
- Z55995620
- CS-0220301
- DTXSID90368464
- BETA-HOMOALANINEHYDROCHLORIDE
- Methyl (5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
- J-501529
- EN300-06294
- 105219-75-8
- methyl 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetate
- AKOS005136922
- G33218
- METHYL 2-{5,6-DIMETHYL-4-OXO-3H-THIENO[2,3-D]PYRIMIDIN-2-YL}ACETATE
- Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate
-
- MDL: MFCD18785765
- Piscine à noyau: 1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(15)12-7(13-11)4-8(14)16-3/h4H2,1-3H3,(H,12,13,15)
- La clé Inchi: HAHGFZCGLMLOCV-UHFFFAOYSA-N
- Sourire: S1C(C)=C(C)C2C(NC(CC(=O)OC)=NC1=2)=O
Propriétés calculées
- Qualité précise: 252.05696
- Masse isotopique unique: 252.056863
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 383
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 13
- Le xlogp3: 1.5
- Surface topologique des pôles: 96
Propriétés expérimentales
- Dense: 1.44
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.659
- Le PSA: 67.76
- Le LogP: 1.72920
Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM288309-1g |
Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate |
105219-75-8 | 95% | 1g |
$*** | 2023-04-03 | |
| TRC | M334768-50mg |
Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetate |
105219-75-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M334768-100mg |
Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetate |
105219-75-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M334768-500mg |
Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetate |
105219-75-8 | 500mg |
$ 320.00 | 2022-06-03 | ||
| 1PlusChem | 1P008UFP-50mg |
(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER |
105219-75-8 | 95% | 50mg |
$105.00 | 2025-02-24 | |
| 1PlusChem | 1P008UFP-100mg |
(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER |
105219-75-8 | 95% | 100mg |
$134.00 | 2025-02-24 | |
| 1PlusChem | 1P008UFP-250mg |
(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER |
105219-75-8 | 95% | 250mg |
$165.00 | 2025-02-24 | |
| 1PlusChem | 1P008UFP-500mg |
(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER |
105219-75-8 | 95% | 500mg |
$264.00 | 2025-02-24 | |
| 1PlusChem | 1P008UFP-1g |
(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER |
105219-75-8 | 95% | 1g |
$362.00 | 2025-02-24 | |
| 1PlusChem | 1P008UFP-2.5g |
(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER |
105219-75-8 | 95% | 2.5g |
$678.00 | 2025-02-24 |
Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate Littérature connexe
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
105219-75-8 (Methyl 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}acetate) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot